Psoralenen

Psoralens are a class of chemical compounds that belong to the family of furanocoumarins. They are primarily found in various plants, particularly in fruits and vegetables such as psoralea corylifolia (Bu Gu Zhi) and citrus fruits. Psoralens absorb ultraviolet (UV) light and can induce a photosensitive reaction, making them useful in certain medical treatments like psoriasis therapy through the psoralen and ultraviolet A (PUVA) method.

In industrial applications, psoralens are utilized as sensitizers in printing inks to enhance their properties. Additionally, they serve as important components in photo-crosslinking resins for the fabrication of various materials with improved mechanical strength and stability under UV light exposure. However, due to their photosensitivity, caution must be exercised during handling and storage to avoid potential skin irritation or damage upon exposure to sunlight.

The use of psoralens should always adhere to strict guidelines and regulations, particularly in medical applications, to ensure safety and efficacy.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

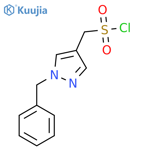

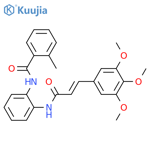

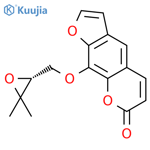

|

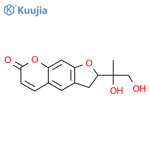

sec-[O-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranosyl]-oxypeucedanin hydrate | 1085157-93-2 | C27H34O15 |

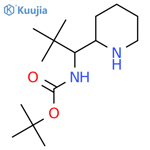

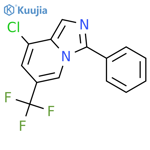

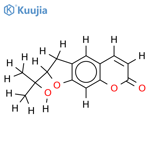

|

7H-Furo[3,2-g][1]benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutoxy)- | 24724-52-5 | C16H16O6 |

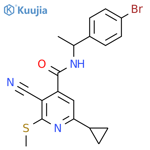

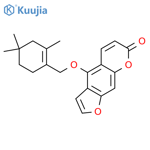

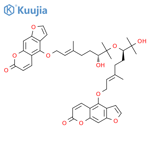

|

4-[(2,4,4-trimethylcyclohex-1-en-1-yl)methoxy]-7H-furo[3,2-g]chromen-7-one | 21174-75-4 | C21H22O4 |

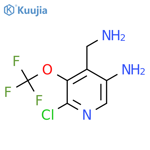

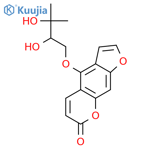

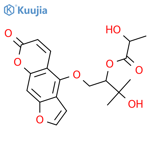

|

7H-Furo[3,2-g][1]benzopyran-7-one,2,3-dihydro-2-(1-hydroxy-1-methylethyl)-4-methoxy-, (S)- | 144461-93-8 | C15H16O5 |

|

(+)-heraclenin | 6432-69-5 | C16H14O5 |

|

(-)-marmesin | 13928-55-7 | C14H14O4 |

|

Paradisin A | 198343-05-4 | C42H46O11 |

|

Aviprin; (R)-form, 3'-O-β-D-Glucopyranoside | 73485-83-3 | C22H26O11 |

|

Aviprin; (R)-form, 2'-O-(2-Hydroxypropanoyl) | 267009-27-8 | C19H20O8 |

|

Dorsteniol | 80794-85-0 | C14H14O5 |

Gerelateerde literatuur

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

Aanbevolen leveranciers

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten